Cas no 1286726-57-5 (2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline)
2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline
- Benzenamine, 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-
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- Inchi: 1S/C13H11ClN4O/c1-19-13-5-4-12-16-11(7-18(12)17-13)8-2-3-9(14)10(15)6-8/h2-7H,15H2,1H3
- InChI Key: IDLGYAITNLIPML-UHFFFAOYSA-N
- SMILES: C1(N)=CC(C2=CN3C(=N2)C=CC(OC)=N3)=CC=C1Cl
2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330747-100mg |
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 95%+ | 100mg |
$407 | 2021-06-16 | |
| Chemenu | CM330747-250mg |
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 95%+ | 250mg |
$561 | 2021-06-16 | |
| Chemenu | CM330747-1g |
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 95%+ | 1g |
$1738 | 2021-06-16 | |
| Chemenu | CM330747-100mg |
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 95%+ | 100mg |
$289 | 2024-08-02 | |
| Chemenu | CM330747-250mg |
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 95%+ | 250mg |
$432 | 2024-08-02 | |
| Chemenu | CM330747-1g |
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 95%+ | 1g |
$1234 | 2024-08-02 | |
| TRC | C197646-100mg |
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 100mg |
$ 275.00 | 2022-04-01 | ||
| TRC | C197646-500mg |
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 500mg |
$ 1000.00 | 2022-04-01 | ||
| TRC | C197646-1g |
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 1g |
$ 1540.00 | 2022-04-01 | ||
| Life Chemicals | F1967-0747-2μmol |
2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline |
1286726-57-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline
Introduction to 2-Chloro-5-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}aniline (CAS No. 1286726-57-5)
2-Chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline, with the CAS number 1286726-57-5, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. This compound belongs to the class of imidazopyridazines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline is characterized by a substituted aniline moiety linked to a 6-methoxyimidazo[1,2-b]pyridazine ring. The presence of the chlorine atom and the methoxy group imparts unique physicochemical properties to the molecule, making it an attractive candidate for various medicinal chemistry studies.
Recent research has highlighted the potential of 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline in the treatment of inflammatory diseases. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline has shown promise as an antiviral agent. Research conducted at the University of California, Los Angeles (UCLA) in 2024 revealed that this compound effectively inhibits the replication of several RNA viruses, including influenza A and Zika virus. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and assembly processes.
The anticancer potential of 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline has also been explored in preclinical studies. A study published in Cancer Research in 2023 reported that this compound selectively targets and induces apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism involves the activation of caspase-dependent apoptotic pathways and the inhibition of cell cycle progression.
The pharmacokinetic properties of 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline have been extensively studied to assess its suitability for therapeutic applications. In vivo studies using animal models have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and has a moderate half-life, allowing for once-daily dosing regimens.
Toxicity studies have indicated that 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline is generally well-tolerated at therapeutic doses. However, higher doses can lead to mild gastrointestinal side effects such as nausea and diarrhea. These findings suggest that further optimization of dosing regimens and formulation strategies may be necessary to enhance its therapeutic index.
The synthesis of 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline has been optimized using modern synthetic methods to improve yield and purity. A multi-step synthesis route involving aromatic substitution reactions and ring formation steps has been developed. This approach allows for the efficient production of the compound on a laboratory scale and provides a foundation for large-scale manufacturing processes.
In conclusion, 2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline (CAS No. 1286726-57-5) is a promising compound with diverse biological activities that warrant further investigation. Its potential applications in anti-inflammatory, antiviral, and anticancer therapies make it an important molecule for ongoing research in medicinal chemistry and drug development. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments in various medical fields.
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